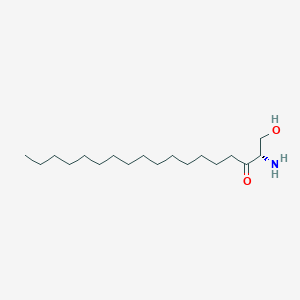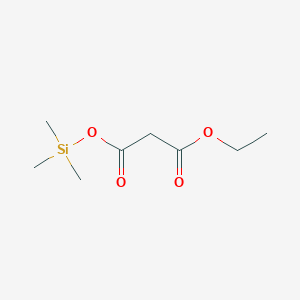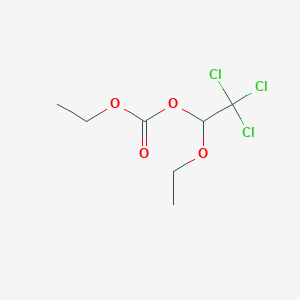
2-Amino-1-hydroxyoctadecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-hydroxyoctadecan-3-one, commonly known as AHDA, is a naturally occurring molecule found in the urine of mammals. It belongs to the family of long-chain fatty acid amides and has been studied extensively for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Asymmetric Synthesis
- 2-Amino-1-hydroxyoctadecan-3-one has been structurally analyzed, providing insights into asymmetric synthesis of amino acids. A study on a similar compound, (+) 2-hydroxypinan-3-one, determined its structure using X-ray and NMR, contributing to our understanding of asymmetric induction and absolute configuration in amino acid synthesis (Solladié-Cavallo et al., 1989).
Catalysis and Decarboxylation
- The compound has relevance in catalysis, particularly in the decarboxylation of α-amino acids, where related compounds have demonstrated efficacy in smoothly converting α-amino acids into their corresponding amino compounds (Hashimoto et al., 1986).
DNA Interaction and Antitumor Potential
- This compound could have implications in antitumor activity, as seen in studies where related compounds like 3-Amino-1,2,4-benzotriazine 1,4-dioxide show DNA cleavage capabilities, a key feature in certain antitumor agents (Daniels & Gates, 1996).
Fluorine Chemistry and Peptide Design
- The compound's derivatives, such as perfluoro-tert-butyl 4-hydroxyproline, have been utilized in peptide design. These derivatives provide valuable insights into conformational preferences, aiding the development of probes in medicinal chemistry (Tressler & Zondlo, 2014).
Carbamate Formation and Synthesis Applications
- The compound also finds applications in the formation of cyclic carbamates, aiding the synthesis of complex molecules such as statine and its analogs, demonstrating its utility in creating amino hydroxyl systems (Sakaitani & Ohfune, 1987).
Biochemical Labeling
- In biochemical labeling, derivatives of this compound have been synthesized for use in electron microscopic analysis of biological macromolecules, showcasing its potential in bio-imaging and molecular biology (Yang & Frey, 1984).
Antitumor and Apoptotic Activities
- Investigations into analogs of this compound have revealed potential antitumor and apoptotic activities. Compounds like polyoxypeptins, containing novel amino acids, have been isolated from certain Streptomyces strains, indicating a potential pathway for developing new anticancer therapies (Umezawa et al., 1999).
Eigenschaften
CAS-Nummer |
16105-69-4 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-amino-1-hydroxyoctadecan-3-one |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3 |
InChI-Schlüssel |
KBUNOSOGGAARKZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N |
Physikalische Beschreibung |
Solid |
Synonyme |
(+-)-isomer of ketodihydrosphingosine (S)-isomer of ketodihydrosphingosine 1-hydroxy-2-amino-3-oxo-octadecane 3-ketodihydrosphingosine 3-ketosphinganine ketodihydrosphingosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















